molecular formula C8H6BrFN2 B2816796 5-Bromo-2-fluoro-1-methylbenzimidazole CAS No. 2296362-19-9

5-Bromo-2-fluoro-1-methylbenzimidazole

Cat. No.: B2816796
CAS No.: 2296362-19-9
M. Wt: 229.052
InChI Key: ADCPDDWBKHVZCK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-methylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with bromine, fluorine, and a methyl group. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications . The unique substitution pattern in this compound makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-1-methylbenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl isocyanate, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .

Scientific Research Applications

5-Bromo-2-fluoro-1-methylbenzimidazole has significant applications in scientific research, including:

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-1-methylbenzimidazole
  • 5-Bromo-2-iodo-1-methylbenzimidazole
  • 5-Bromo-2-methyl-1-methylbenzimidazole

Comparison: 5-Bromo-2-fluoro-1-methylbenzimidazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

IUPAC Name

5-bromo-2-fluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCPDDWBKHVZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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